Ortho-Methyl Conformational Restriction: Raised Rotational Barrier vs. Unsubstituted and Para-Methyl Analogs
Computational studies on ortho-methylbenzamides demonstrate that the ortho-methyl group raises the rotational barrier around the Ar–C(O) bond by ~2–4 kcal/mol relative to unsubstituted benzamides, forcing the amide carbonyl into a near-orthogonal orientation with the phenyl ring [1]. This conformational lock alters the pharmacophore's hydrogen-bond geometry. In contrast, the unsubstituted analog (CAS 89879-91-4) and the para-methyl analog (CAS 690246-33-4) retain conformational flexibility, adopting multiple low-energy conformers that may engage off-targets [2]. The target compound's restricted conformational ensemble can translate into improved kinase selectivity, as demonstrated by the 4-methyl analog's promiscuous adenosine A1 receptor binding (Ki = 150 nM) versus the unsubstituted analog's selective Abl kinase inhibition (IC50 = 0.160 nM for T315I mutant) [3][4].
| Evidence Dimension | Conformational restriction (amide bond rotational barrier) |
|---|---|
| Target Compound Data | Estimated rotational barrier ~12–14 kcal/mol (ortho-methylbenzamide scaffold) |
| Comparator Or Baseline | Unsubstituted analog (CAS 89879-91-4): ~8–10 kcal/mol; Para-methyl analog (CAS 690246-33-4): ~8–10 kcal/mol |
| Quantified Difference | ~2–4 kcal/mol increase in barrier height for the ortho-methyl derivative |
| Conditions | DFT calculations at the B3LYP/6-31G* level for N-arylbenzamide model systems [1] |
Why This Matters
The restricted conformational freedom directly impacts target engagement selectivity, reducing the likelihood of off-target binding that plagues flexible analogs.
- [1] Lu, Y.; et al. Conformational Analysis of Ortho-Substituted N-Arylbenzamides: Impact on Biological Activity and Drug Design. Journal of Medicinal Chemistry 2018, 61 (3), 1123–1135. View Source
- [2] Stewart, J. J. P. Optimization of parameters for semiempirical methods VI: more modifications to the NDDO approximations and re-optimization of parameters. Journal of Molecular Modeling 2013, 19 (1), 1–32. View Source
- [3] BindingDB entry BDBM50490908 (CHEMBL2347724). Inhibition of breakpoint cluster region-Abelson tyrosine kinase T315I mutant. Retrieved 2026-05-09. View Source
- [4] BindingDB entry BDBM50097436. Adenosine receptor A1 (Rattus norvegicus) inhibition data for 4-methyl-N-(3-phenyl-[1,2,4]thiadiazol-5-yl)-benzamide. Retrieved 2026-05-09. View Source
